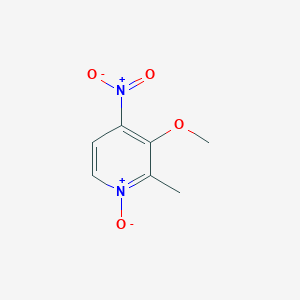
3-Methoxy-2-methyl-4-nitropyridine 1-oxide
Descripción general
Descripción
3-Methoxy-2-methyl-4-nitropyridine 1-oxide is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methoxy-2-methyl-4-nitropyridine 1-oxide (CAS No. 15931-25-6) is a nitropyridine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound's structure consists of a pyridine ring substituted with methoxy, methyl, and nitro groups, which contribute to its chemical reactivity and biological properties.
The molecular formula for this compound is , with a molecular weight of approximately 182.18 g/mol. The presence of the nitro group is significant as it often enhances the compound's reactivity, allowing it to participate in various biological processes.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. Below is a summary of the significant findings related to its biological activity:
Antimicrobial Activity
Studies have shown that nitropyridine derivatives can possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated inhibitory effects against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function.
Antiviral Activity
Recent research has highlighted the potential of nitropyridine derivatives in inhibiting viral replication. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit HIV integrase, showing significant antiviral activity at low micromolar concentrations . The specific pathways through which these compounds exert their effects are still under investigation but may involve the inhibition of viral enzyme activity.
Anticancer Properties
There is emerging evidence suggesting that this compound may have anticancer effects. Some studies indicate that it can induce apoptosis in cancer cells by triggering oxidative stress pathways. This property is particularly relevant in the context of developing new chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The methoxy and nitro groups are critical for enhancing its reactivity and interaction with biological targets. Comparative studies indicate that variations in substituents on the pyridine ring can significantly affect potency and selectivity against various biological targets.
Case Studies
- Antiviral Study : A study published in Molecules examined the inhibitory effects of several nitropyridine derivatives on HIV integrase. It was found that modifications to the pyridine structure could lead to improved efficacy against viral replication .
- Antimicrobial Evaluation : In a study assessing various nitro compounds for antimicrobial activity, this compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
Data Summary Table
Propiedades
IUPAC Name |
3-methoxy-2-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-5-7(13-2)6(9(11)12)3-4-8(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOYOMYYDAWZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1OC)[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














